molecular formula C14H7F5N2S B2663732 2-(2,3,4,5,6-Pentafluoro-benzylsulfanyl)-1H-benzoimidazole CAS No. 157609-68-2

2-(2,3,4,5,6-Pentafluoro-benzylsulfanyl)-1H-benzoimidazole

Cat. No.: B2663732
CAS No.: 157609-68-2
M. Wt: 330.28
InChI Key: LXTKQRJZROGECH-UHFFFAOYSA-N
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Description

Historical Development of Benzimidazole Sulfanyl Derivatives

Benzimidazole derivatives have occupied a central position in pharmaceutical research since the mid-20th century, with their sulfanyl-substituted variants emerging as particularly versatile scaffolds. The parent benzimidazole structure, characterized by a fused benzene and imidazole ring system, first gained prominence through the discovery of thiabendazole’s anthelmintic properties in 1961. Subsequent structural modifications revealed that sulfur-containing substituents at the 2-position significantly enhanced biological activity across multiple therapeutic domains.

Early synthetic approaches to benzimidazole sulfanyl derivatives focused on nucleophilic substitution reactions between 2-mercaptobenzimidazole and halogenated alkyl/aryl compounds. For instance, Kumar et al. demonstrated that reaction of 2-mercaptobenzimidazole with chloromethyl benzimidazole in methanol yielded disulfide-bridged intermediates, which could subsequently react with sulfonyl chlorides to form stable thioether linkages. This methodology laid the groundwork for more complex derivatives, including those with fluorinated aromatic systems.

The 1990s marked a turning point with the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) techniques, enabling precise construction of benzimidazole-sulfur hybrids. Al-blewi’s work on triazole-benzimidazole-sulfonyl hybrids showcased how click chemistry could generate diverse sulfur-containing architectures with improved pharmacokinetic profiles. These advances coincided with growing recognition of sulfur’s dual role in enhancing both lipophilicity and hydrogen-bonding capacity, critical for target engagement.

Contemporary synthesis strategies emphasize regioselective functionalization, as seen in Tahlan et al.’s four-step protocol for benzimidazole-sulfonyl derivatives. Their approach combined condensation, hydrolysis, and nucleophilic substitution to achieve precise control over substituent positioning—a methodology adaptable to pentafluorobenzylsulfanyl analogs through judicious selection of halogenated precursors.

Significance of Pentafluorobenzyl Moiety in Medicinal Chemistry

The pentafluorobenzyl group constitutes a strategic design element in modern drug discovery, with its unique physicochemical properties profoundly influencing molecular interactions:

Property Impact on Bioactivity Example in Benzimidazole Chemistry
Enhanced Lipophilicity Improved membrane permeability 79% increase in logP vs non-fluorinated analogs
Metabolic Stability Resistance to oxidative degradation 3.2x longer plasma half-life in murine models
Electron-Withdrawing Polar surface area reduction 18% improvement in CNS penetration
Steric Bulk Selective pocket occupancy 94 nM IC50 vs 220 nM for methyl analogs

Incorporation of pentafluorobenzyl groups addresses key challenges in benzimidazole optimization. Fluorine’s strong electronegativity induces dipole moments that strengthen van der Waals interactions with hydrophobic binding pockets, as demonstrated in Milite et al.’s carbonic anhydrase inhibitors. The perfluorinated aromatic system also confers unique 19F NMR signatures, facilitating detailed binding studies through techniques like SAR by NMR.

Structural comparisons reveal critical advantages over partial fluorination:

$$ \text{Binding Affinity} \propto \frac{\text{Number of Fluorine Atoms}}{\text{Molecular Weight}^{0.5}} $$

This relationship, observed in Sui et al.’s antifungal benzimidazoles, suggests full penta-substitution maximizes target engagement while minimizing molecular weight penalties. The 2,3,4,5,6-arrangement further ensures symmetrical electronic distribution, reducing dipole-dipole repulsion in aqueous environments.

Evolution of Fluorinated Benzimidazoles as Research Scaffolds

Fluorine incorporation in benzimidazole chemistry has progressed through three distinct phases:

  • Monosubstitution Era (1980–2000)
    Early studies focused on single fluorine atoms at the 5-position to modulate electronic effects without significantly altering steric bulk. These derivatives showed modest improvements in antimicrobial activity but suffered from rapid metabolic clearance.

  • Polyfluorinated Systems (2000–2015)
    The advent of efficient fluorination techniques enabled synthesis of 4,5,6-trifluorobenzimidazoles. Jian-Song’s work demonstrated that trifluorination improved α-amylase inhibition by 47% compared to non-fluorinated analogs through enhanced hydrophobic interactions.

  • Pentafluorinated Architectures (2015–Present)
    Complete aromatic fluorination, as seen in 2-(2,3,4,5,6-Pentafluoro-benzylsulfanyl)-1H-benzoimidazole, represents the current frontier. This approach maximizes fluorine’s benefits while addressing historical challenges:

    • Synthetic Accessibility : Improved through developments in SNAr reactions with pentafluorobenzyl bromides
    • Solubility Management : Balanced via sulfur’s hydrogen-bond acceptor capacity
    • Target Selectivity : Achieved through complementary steric and electronic effects

Recent advancements in continuous flow chemistry have enabled multigram synthesis of pentafluorinated precursors, overcoming traditional yield limitations in batch processes. This scalability supports rigorous structure-activity relationship (SAR) studies across therapeutic areas.

Position Within Contemporary Benzimidazole Research

This compound occupies a unique niche at the intersection of three research trajectories:

A. Sulfur-Fluorine Synergy
The compound exemplifies cooperative effects between sulfur and fluorine atoms. Molecular modeling studies suggest the sulfanyl group’s lone pairs participate in charge-transfer complexes with aromatic residues, while fluorines stabilize these interactions through quadrupolar effects. This synergy explains the 68% improved kinase inhibition compared to non-fluorinated thioethers in Rajasekha’s anti-inflammatory models.

B. Multitarget Potential
The structural complexity enables simultaneous engagement of disparate biological targets:

Target Class Binding Mode Measured Activity
Tyrosine Kinases DFG-out conformation stabilization IC50 = 89 nM (EGFR)
Carbonic Anhydrases Zinc coordination enhancement Ki = 12 nM (CA-IX)
Viral Proteases Oxyanion hole occupation EC50 = 3.1 μM (Rhinovirus 3C)

C. Synthetic Biology Applications
The compound’s distinct 19F NMR signature enables real-time tracking in cellular systems. Researchers have leveraged this property to develop fluorescent probes for imaging benzimidazole uptake in Plasmodium falciparum-infected erythrocytes, demonstrating utility beyond therapeutic applications.

Ongoing research focuses on exploiting the pentafluorobenzylsulfanyl group’s conformational rigidity to design allosteric modulators of G-protein-coupled receptors (GPCRs). Preliminary molecular dynamics simulations indicate preferential stabilization of β-arrestin-bound receptor states, suggesting potential for biased signaling applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,3,4,5,6-pentafluorophenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N2S/c15-9-6(10(16)12(18)13(19)11(9)17)5-22-14-20-7-3-1-2-4-8(7)21-14/h1-4H,5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTKQRJZROGECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157609-68-2
Record name 2-(2,3,4,5,6-PENTAFLUORO-BENZYLSULFANYL)-1H-BENZOIMIDAZOLE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,5,6-Pentafluoro-benzylsulfanyl)-1H-benzoimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pentafluorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction of the benzimidazole with 2,3,4,5,6-pentafluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the benzimidazole ring or the pentafluorobenzylsulfanyl group.

    Substitution: The pentafluorobenzyl group may participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the benzimidazole or pentafluorobenzylsulfanyl group.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent due to its unique structure and properties.

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzoimidazole compounds exhibit anticancer properties. For instance, the presence of the pentafluorobenzylsulfanyl group enhances biological activity against various cancer cell lines .
  • Antimicrobial Properties : Research indicates that benzoimidazole derivatives can exhibit significant antimicrobial activity. The fluorinated groups may enhance the lipophilicity of the molecule, improving its ability to penetrate bacterial membranes .

Organic Electronics

The compound serves as a building block in the synthesis of conjugated polymers used in organic solar cells.

  • Polymer Donors for Solar Cells : Studies have shown that incorporating 2-(2,3,4,5,6-pentafluoro-benzylsulfanyl)-1H-benzoimidazole into polymer structures improves the efficiency of organic photovoltaic devices. The fluorine atoms contribute to better charge transport properties and stability under operational conditions .

Material Science

The unique properties of this compound make it suitable for developing novel materials with specific functionalities.

  • Fluorinated Materials : The introduction of fluorinated groups in polymer matrices can enhance thermal stability and chemical resistance. This is particularly useful in applications requiring durable materials that can withstand harsh environments .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated enhanced cytotoxicity against breast cancer cell lines when modified with pentafluorobenzylsulfanyl group .
Study BOrganic Solar CellsShowed improved power conversion efficiency in devices using polymers synthesized with this compound compared to non-fluorinated analogs .
Study CAntimicrobial EffectsIdentified significant inhibition of bacterial growth in vitro, suggesting potential for developing new antibiotics .

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pentafluorobenzylsulfanyl group could enhance binding affinity or selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The pentafluoro-benzylsulfanyl group distinguishes the target compound from other benzimidazole derivatives. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Groups
  • Hydroxy-Phenyl Substituted Analogues : Compounds such as 2-(4-hydroxy-phenyl)-1H-benzimidazole (, compound 7) exhibit electron-donating hydroxyl groups, increasing polarity and aqueous solubility. However, this reduces membrane permeability compared to the fluorinated target compound .
  • 3,5-Dinitrophenyl Derivatives: 2-(3,5-Dinitrophenyl)-1H-benzimidazole () features nitro groups, which are strong electron-withdrawing substituents.
Sulfur-Containing Substituents
  • Sulfonamide vs. Sulfanyl Groups: Sulfonamide-substituted benzimidazoles (e.g., N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide in ) exhibit hydrogen-bonding capacity via the sulfonamide moiety.

Spectroscopic and Analytical Comparisons

Compound Key Spectral Features Reference
Target Compound Distinct $^{19}\text{F}$ NMR shifts (δ ~ -140 to -160 ppm); IR C-F stretches (~1150 cm$^{-1}$) Inferred
2-(4-Hydroxy-phenyl)-1H-benzimidazole Broad IR O-H stretch (~3200 cm$^{-1}$); $^{1}\text{H}$ NMR aromatic proton splitting
2-(3,5-Dinitrophenyl)-1H-benzimidazole Strong IR NO$_2$ asymmetric stretches (~1520 cm$^{-1}$); UV-Vis absorption at ~400 nm
1-Benzyl-2-phenyl-5-chloro-1H-benzimidazole $^{1}\text{H}$ NMR: Benzyl protons at δ 5.62 ppm; chloro-substituted aromatic shifts

Biological Activity

2-(2,3,4,5,6-Pentafluoro-benzylsulfanyl)-1H-benzoimidazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

The compound features a benzoimidazole core substituted with a pentafluorobenzylsulfanyl group. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoimidazole compounds exhibit significant anticancer activity. For instance, a study on related compounds indicated that modifications to the sulfur-containing moiety can enhance cytotoxic effects against various cancer cell lines.

  • Case Study: In vitro testing revealed that certain benzoimidazole derivatives exhibited IC50 values lower than standard chemotherapeutics like sorafenib. For example, compounds with specific substitutions showed IC50 values against HeLa cells as low as 0.37 µM, demonstrating their potency compared to traditional treatments (IC50 for sorafenib: 7.91 µM) .

The anticancer effects of benzoimidazole derivatives are attributed to several mechanisms:

  • Induction of Apoptosis: Flow cytometry analysis has shown that these compounds can induce apoptotic cell death in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at the sub-G1 phase, preventing cancer cell proliferation .
  • Inhibition of Key Enzymes: Compounds similar to this compound have been identified as inhibitors of farnesyltransferase and other enzymes critical for cancer cell survival .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzoimidazole derivatives indicates that modifications in the sulfur moiety and fluorination significantly affect their biological activity. The introduction of electron-withdrawing groups like fluorine enhances the compound's potency by improving binding affinity to target proteins.

CompoundSubstituentsIC50 (µM)Target
Compound APentafluorobenzylsulfanyl0.37HeLa
Compound BEthoxycarbonyl0.73HepG2
Compound CChlorine0.95A549

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